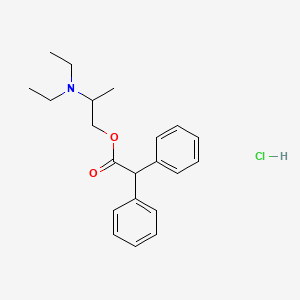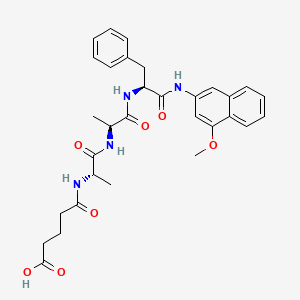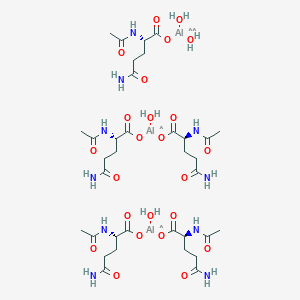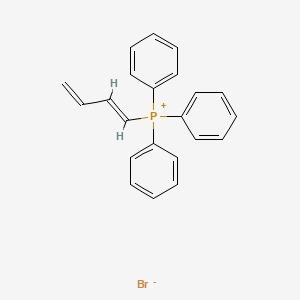
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
The synthesis of ethyl 2,2-diethoxy-3-(methylselanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating under reflux to drive the reaction to completion. Industrial production methods may employ continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: The selenium atom in the compound may have potential biological activity, making it a candidate for studies in biochemistry and pharmacology.
Medicine: Selenium-containing compounds are known for their antioxidant properties, and this compound could be explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium
Wirkmechanismus
The mechanism of action of ethyl 2,2-diethoxy-3-(methylselanyl)propanoate involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, influencing their activity and function. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate can be compared with other esters and selenium-containing compounds:
Ethyl acetate: A simple ester used as a solvent and flavoring agent.
Methylseleninic acid: A selenium-containing compound with known biological activity.
Selenocysteine: An amino acid containing selenium, essential for certain enzymatic functions. The uniqueness of this compound lies in its combination of ester functionality with a selenium atom, offering a distinct set of chemical and biological properties .
Eigenschaften
Molekularformel |
C10H20O4Se |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
ethyl 2,2-diethoxy-3-methylselanylpropanoate |
InChI |
InChI=1S/C10H20O4Se/c1-5-12-9(11)10(8-15-4,13-6-2)14-7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
NYQYHKXOTJLVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C[Se]C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)








![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
